Alpha-Linolenoyl ethanolamide

Übersicht

Beschreibung

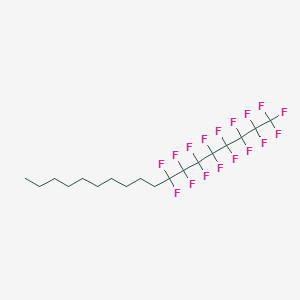

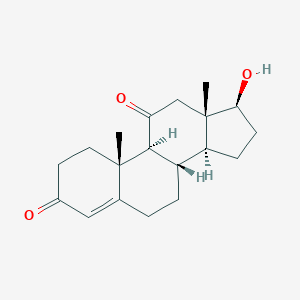

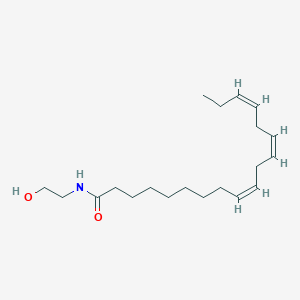

Alpha-Linolenoyl ethanolamide is a fatty amide . It is an endocannabinoid containing alpha-linolenic acid in place of the arachidonate moiety of AEA . It has been detected in porcine brain, but its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .

Synthesis Analysis

An effective method for the synthesis of linoleoyl ethanolamide has been reported . Enzymatic and chemical syntheses of linoleoyl ethanolamide were first compared and then reaction conditions were optimized . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as catalyst for the synthesis of linoleoyl ethanolamide is more effective and faster .Molecular Structure Analysis

The molecular formula of Alpha-Linolenoyl ethanolamide is C20H35NO2 . Its average mass is 321.497 Da and its Monoisotopic mass is 321.266785 Da .Physical And Chemical Properties Analysis

Alpha-Linolenoyl ethanolamide has a density of 0.9±0.1 g/cm3, a boiling point of 499.3±45.0 °C at 760 mmHg, and a flash point of 255.8±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Endocannabinoid System

Alpha-Linolenoyl ethanolamide is an endocannabinoid . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors. They have been detected in porcine brain . However, their specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .

Lipid Biochemistry

Alpha-Linolenoyl ethanolamide is a lipid, specifically a fatty amide . It plays a role in lipid biochemistry, which is the study of the structure, function, and biological pathways of lipids in living organisms .

Neuroscience

Given its presence in the brain and its role as an endocannabinoid, Alpha-Linolenoyl ethanolamide is likely to have applications in neuroscience . The specifics of these applications are still under investigation .

Cannabinoid Research

As an endocannabinoid, Alpha-Linolenoyl ethanolamide is relevant to cannabinoid research . This field of study focuses on the various compounds related to Cannabis and their effects on the body .

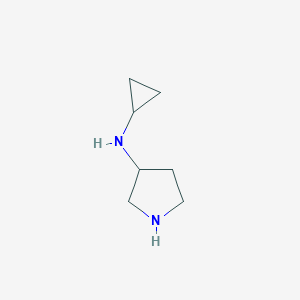

N-acylethanolamines

Alpha-Linolenoyl ethanolamide is a N-acylethanolamine . N-acylethanolamines (NAEs) constitute a class of lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .

Pharmaceutical Development

Given its role as an endocannabinoid and its presence in the brain, Alpha-Linolenoyl ethanolamide could potentially have applications in pharmaceutical development . However, more research is needed to fully understand its effects and potential uses .

Wirkmechanismus

Target of Action

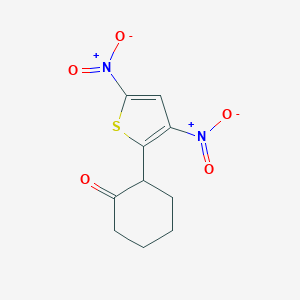

Alpha-Linolenoyl ethanolamide is a type of N-acylethanolamine , a class of lipid compounds naturally present in both animal and plant membranes . It has been reported to have affinity for different receptor proteins, including nuclear receptors such as PPARα, channels such as TRPV1, and membrane receptors such as GPR119 and GPR55 .

Mode of Action

The interaction of Alpha-Linolenoyl ethanolamide with its targets results in a variety of physiological effects. For instance, it has been suggested that GPR119 and GPR55 are implicated as membrane surface receptors for fatty acid ethanolamides . The activation of these receptors can lead to various downstream effects, including the regulation of glucose homeostasis, anti-inflammation, anti-anaphylactic, analgesia, and hypophagia .

Biochemical Pathways

Alpha-Linolenoyl ethanolamide is a constituent of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) . The biosynthesis, degradation, and pharmacological actions of acylethanolamides have been studied . Specific receptor proteins recognize them by their differences in the chain length and degree of unsaturation of the fatty acids, which act as agonists/antagonists or activators/blockers .

Result of Action

The molecular and cellular effects of Alpha-Linolenoyl ethanolamide’s action are diverse due to its interaction with multiple targets. For instance, its interaction with GPR119 and GPR55 receptors can lead to the regulation of glucose homeostasis, anti-inflammation, anti-anaphylactic, analgesia, and hypophagia .

Eigenschaften

IUPAC Name |

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694017 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Linolenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Alpha-Linolenoyl ethanolamide | |

CAS RN |

57086-93-8 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dietary fat composition influence plasma ALEA levels?

A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)